2-Deoxy-d-ribofuranose

説明

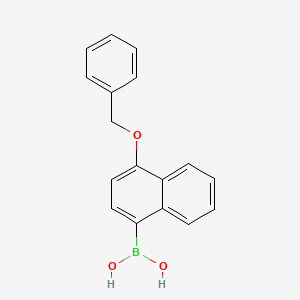

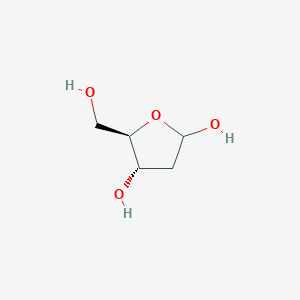

2-Deoxy-D-ribofuranose is a deoxypentose that is D-ribofuranose in which the hydroxy group at position C-2 is replaced by hydrogen . It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides .

Synthesis Analysis

The peracetylated β-allyl C-glycosides of D-ribofuranose and this compound were stereoselectively prepared via the isopropylidene derivatives . A high yielding 3-step process that utilizes CO2 as a C1 synthon is presented for converting raw sugar, 2-deoxy-D-ribose into a novel 6-membered cyclic carbonate for ring-opening polymerisation (ROP) into carbohydrate-based APCs .Molecular Structure Analysis

The molecular structure of this compound is characterized by a deoxypentose that is D-ribofuranose in which the hydroxy group at position C-2 is replaced by hydrogen .Chemical Reactions Analysis

A high yielding 3-step process that utilizes CO2 as a C1 synthon is presented for converting raw sugar, 2-deoxy-D-ribose into a novel 6-membered cyclic carbonate for ring-opening polymerisation (ROP) into carbohydrate-based APCs . New purine modified nucleoside derivative was prepared by hydrolysis reaction of acylated 2-chloro-6-fluoropurine 2′-deoxy-β-D-ribofuranoside .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its ability to form highly insoluble polycarbonates, composed of both cyclic and linear topologies, and exhibiting a glass transition temperature (Tg) of ∼58 °C .科学的研究の応用

Chemical Synthesis and Structural Analysis

- 2-Deoxy-D-ribofuranose and its analogues are used in the synthesis of various RNA building blocks, aiding in the investigation of duplex stabilizing forces in RNA, such as hydrogen bonds, base stacking, and solvation (Parsch & Engels, 2002).

- The molecule has been involved in a synthetic study aiming to derive 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose, showcasing a practical route for its synthesis (Zhang et al., 2013).

- Its synthesis has been achieved through various methods, including esterification, reduction, hydrolysis, and acetylation, highlighting its chemical versatility (Hao, 2010).

作用機序

Target of Action

2-Deoxy-D-ribofuranose, also known as 2-Deoxy-D-ribose, is a deoxypentose that is D-ribofuranose in which the hydroxy group at position C-2 is replaced by hydrogen . It is a metabolite in various species including Saccharomyces cerevisiae (Baker’s yeast), Homo sapiens (Humans), and Mus musculus (Mice) .

Mode of Action

The compound interacts with its targets by being a key component in the synthesis of glycosides with the bis (indole) aglycone . It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides .

Biochemical Pathways

Given its role as a precursor in the synthesis of certain glycosides , it can be inferred that it plays a role in the metabolic pathways involving these glycosides.

Pharmacokinetics

As a metabolite in various species , it can be inferred that it is absorbed and metabolized in the body.

Result of Action

Its role in the synthesis of certain glycosides suggests that it contributes to the biological activities of these compounds.

将来の方向性

The design and synthesis of an artificial nucleic acid, [3- (1,2-dihydro-2-oxobenzo [ b ] [1,8]naphthyridine)]-2′-deoxy- D -ribofuranose (OBN), with a tricyclic structure in a nucleobase as a thymidine analog, has been reported. Oligodeoxynucleotides (ODNs) containing consecutive OBN displayed improved duplex-forming ability with complementary single-stranded (ss) RNA and triplex-forming ability with double-stranded DNA .

特性

IUPAC Name |

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-PYHARJCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1831121-84-6 | |

| Record name | (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-deoxy-D-ribofuranose?

A1: this compound has a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol.

Q2: How can spectroscopic techniques help characterize this compound?

A2: NMR spectroscopy, particularly 1H-NMR and 13C-NMR, can be used to determine the structure and conformation of this compound. [] These techniques provide valuable information about the arrangement of atoms and the spatial orientation of the molecule. UV spectroscopy can help analyze the compound's absorption characteristics, which can be useful for identification and purity assessment. []

Q3: How have computational methods been employed to study this compound?

A3: Ab initio molecular orbital calculations and density functional theory (DFT) have been employed to study the conformational properties of this compound. [] These methods allow researchers to predict the molecule's preferred conformations, energies, and structural parameters. DFT calculations have also been used to predict NMR spin-spin coupling constants, providing further insights into the molecule's structure and behavior. []

Q4: How do structural modifications to this compound impact its properties?

A4: Modifying this compound can significantly impact its properties. For instance, attaching hydrophobic chains to the C1 position can enhance the stability of DNA duplexes containing the modified sugar. [] This modification is thought to improve stability due to the hydrophobic effect, where the aliphatic chain is better shielded from water molecules when incorporated into the duplex structure. Replacing the natural base with an aliphatic chain in a DNA duplex resulted in greater stability compared to an abasic site or a primary amide function linked to C1 by a polymethylene chain. []

Q5: What are some key synthetic routes to this compound and its derivatives?

A5: Researchers have developed various synthetic strategies for this compound and its derivatives. One approach involves using methyl β-D-ribopyranoside as a starting material. [] Another method involves a multi-step synthesis starting from 3-deoxy-1,2-O-isopropylidene-α-D-ribo-hexofuranose to obtain 2,4-dideoxy-4-phosphinyl derivatives. [, ] These methods highlight the versatility of chemical synthesis in accessing modified sugars.

Q6: What are some applications of this compound derivatives in oligonucleotide synthesis?

A6: this compound derivatives are valuable building blocks for synthesizing modified oligonucleotides with enhanced properties. For example, researchers have synthesized oligonucleotides containing 1-aminomethyl or 1-mercaptomethyl-2-deoxy-D-ribofuranose modifications. [] These modifications allow for the conjugation of fluorophores and lipids, expanding the applications of oligonucleotides in areas such as drug delivery, gene analysis, and diagnostics.

Q7: Can you describe the preparation of peracetylated β-allyl C-glycosides of this compound?

A7: The synthesis of peracetylated β-allyl C-glycosides of this compound typically starts with the isopropylidene derivative of the sugar. [] The reaction proceeds stereoselectively to give the desired β-allyl C-glycoside, which can be further modified to access a variety of other compounds.

Q8: How can this compound be used in the synthesis of nucleoside analogues?

A8: this compound is a key component in the synthesis of nucleoside analogues, which are molecules that resemble natural nucleosides but have structural modifications. One example is the synthesis of alkynyl C-2-deoxy-beta-D-ribofuranosides, which can be further elaborated into various non-natural C-nucleosides. [] The synthesis typically involves reacting 3,5-di-O-benzyl-2-deoxy-D-ribofuranose with alkynyllithium reagents followed by a cobalt-mediated cyclization reaction. This approach provides a versatile route to access a diverse range of C-deoxyribofuranoside derivatives.

Q9: Are there any industrial applications of this compound derivatives?

A9: Yes, this compound is a crucial starting material in the production of the anti-cancer drug decitabine. [, ] Industrial processes have been developed to produce high-purity decitabine, which involves a series of chemical reactions, including the coupling of a protected this compound derivative with 5-azacytosine.

Q10: How does the conformation of the hydroxymethyl group in this compound influence its properties?

A10: The conformation of the hydroxymethyl group, whether in a gg, gt, or tg rotamer, significantly influences the conformational energy and structural parameters of this compound. [, ] These conformational changes ultimately affect the molecule's interactions with enzymes and other biomolecules, impacting its biological activity.

Q11: What are some other notable research areas involving this compound?

A11: Ongoing research continues to explore the potential of this compound in various fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)